

A Comparative Guide to the Biological Activity of 2-Amino-6-methylbenzothiazole Derivatives

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Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of **2-Amino-6-methylbenzothiazole** derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this class of compounds.

Comparative Biological Activity

The biological activities of **2-Amino-6-methylbenzothiazole** derivatives are diverse, with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The following sections summarize the quantitative data from various studies.

Anticancer Activity

The anticancer potential of **2-Amino-6-methylbenzothiazole** derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

Compound/Derivative	Substitution Pattern	Cancer Cell Line	IC50 (μM)
2-Amino-6-methylbenzothiazole	6-methyl	MCF-7 (Breast)	14.12[1]
di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1)	Pd(II) complex of 2-amino-6-methylbenzothiazole	Colon Carcinoma	12.34 ± 0.74
2-amino-6-methylbenzothiazole (L1)	-	Colon Carcinoma	389.45 ± 5.14
Compound 13 (a 2-aminobenzothiazole derivative)	-	HCT116 (Colon)	6.43 ± 0.72[2]
A549 (Lung)	9.62 ± 1.14[2]		
A375 (Melanoma)	8.07 ± 1.36[2]		
Compound 54 (a 2-aminobenzothiazole derivative)	PI3Kα inhibitor	MCF-7 (Breast)	Significant growth-inhibitory activity[2]
Compound 24 (a 2-aminobenzothiazole derivative)	1,3,4-oxadiazole moiety	C6 (Glioma)	4.63 ± 0.85[2]
A549 (Lung)	39.33 ± 4.04[2]		

Anti-inflammatory Activity

The anti-inflammatory properties of 2-aminobenzothiazole derivatives are often assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is a measure of anti-inflammatory efficacy.

Compound ID	Substitution at Position 6	Dose (mg/kg)	Time (hours)	% Inhibition of Edema
Bt2	5-chloro (related derivative)	100	3	94.28 (at 150 mins)[3]
Bt7	6-methoxy (related derivative)	100	3	99.56 (at 180 mins)[3]
Diclofenac Sodium (Standard)	-	10	3	99.56 (at 180 mins)[3]
Compound 1 (triazine derivative)	-	200	4	96.31[4]
Compound 3 (triazine derivative)	-	200	4	99.69[4]
Indomethacin (Standard)	-	10	4	57.66[4]

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Lower MIC values indicate higher potency.

Compound/Derivative	Microorganism	MIC (µg/mL)
2,6-disubstituted benzothiazole (130a, 130b, 130c)	Moraxella catarrhalis	4[5]
Azithromycin (Standard)	Moraxella catarrhalis	0.06[5]
Thiazolidinone derivative of 6-trifluoromethoxy benzothiazole (11a)	Listeria monocytogenes	0.10–0.25 (mg/ml)[5]
P. aeruginosa	0.10–0.25 (mg/ml)[5]	
E. coli	0.10–0.25 (mg/ml)[5]	
Staphylococcus aureus	0.10–0.25 (mg/ml)[5]	
Streptomycin (Standard)	Listeria monocytogenes	0.15 (mg/ml)[5]
2-hydrazone-bridged benzothiazole derivative (37)	Pseudomonas aeruginosa	4[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the **2-Amino-6-methylbenzothiazole** derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

- **Animal Acclimatization:** Acclimate Wistar rats (150-200 g) to laboratory conditions for at least one week prior to the experiment.
- **Grouping and Dosing:** Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac sodium), and test groups for each derivative at different doses. Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
- **Induction of Edema:** Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).^[7]

- **Data Analysis:** Calculate the percentage inhibition of edema for each group using the following formula: $\% \text{ Inhibition} = [1 - (V_t - V_c)_{\text{test}} / (V_t - V_c)_{\text{control}}] \times 100$ Where V_t is the paw volume at time t , and V_c is the paw volume at time 0.

Minimum Inhibitory Concentration (MIC) Determination

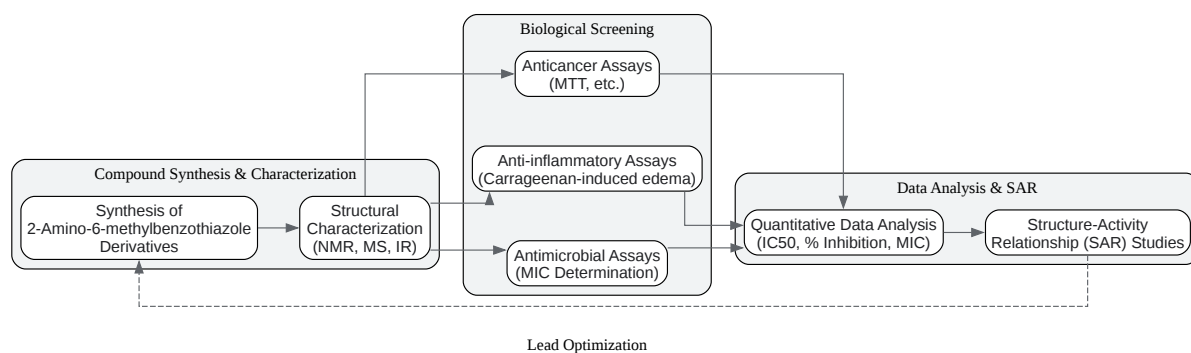
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Protocol:

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
- **Serial Dilution:** Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

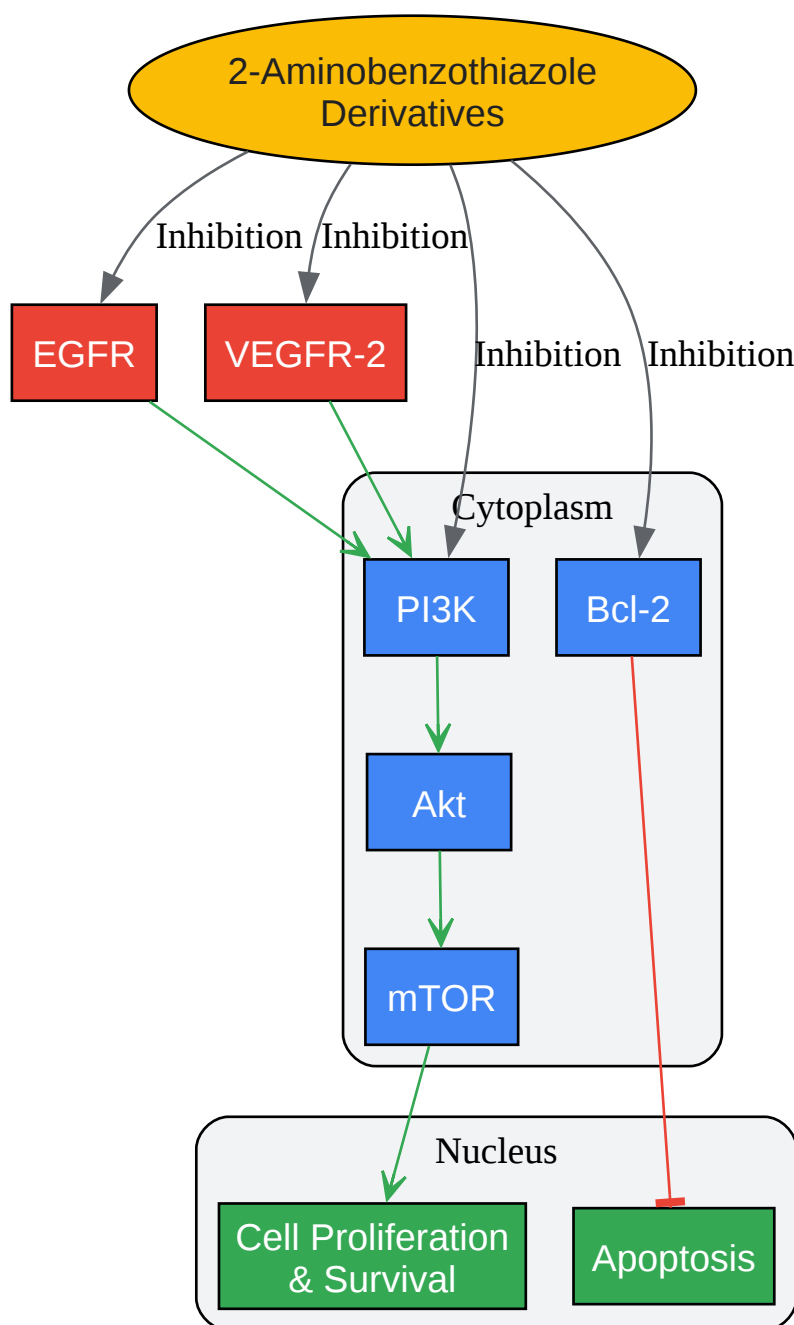
Visualizations

The following diagrams illustrate key concepts related to the biological activities and evaluation of **2-Amino-6-methylbenzothiazole** derivatives.



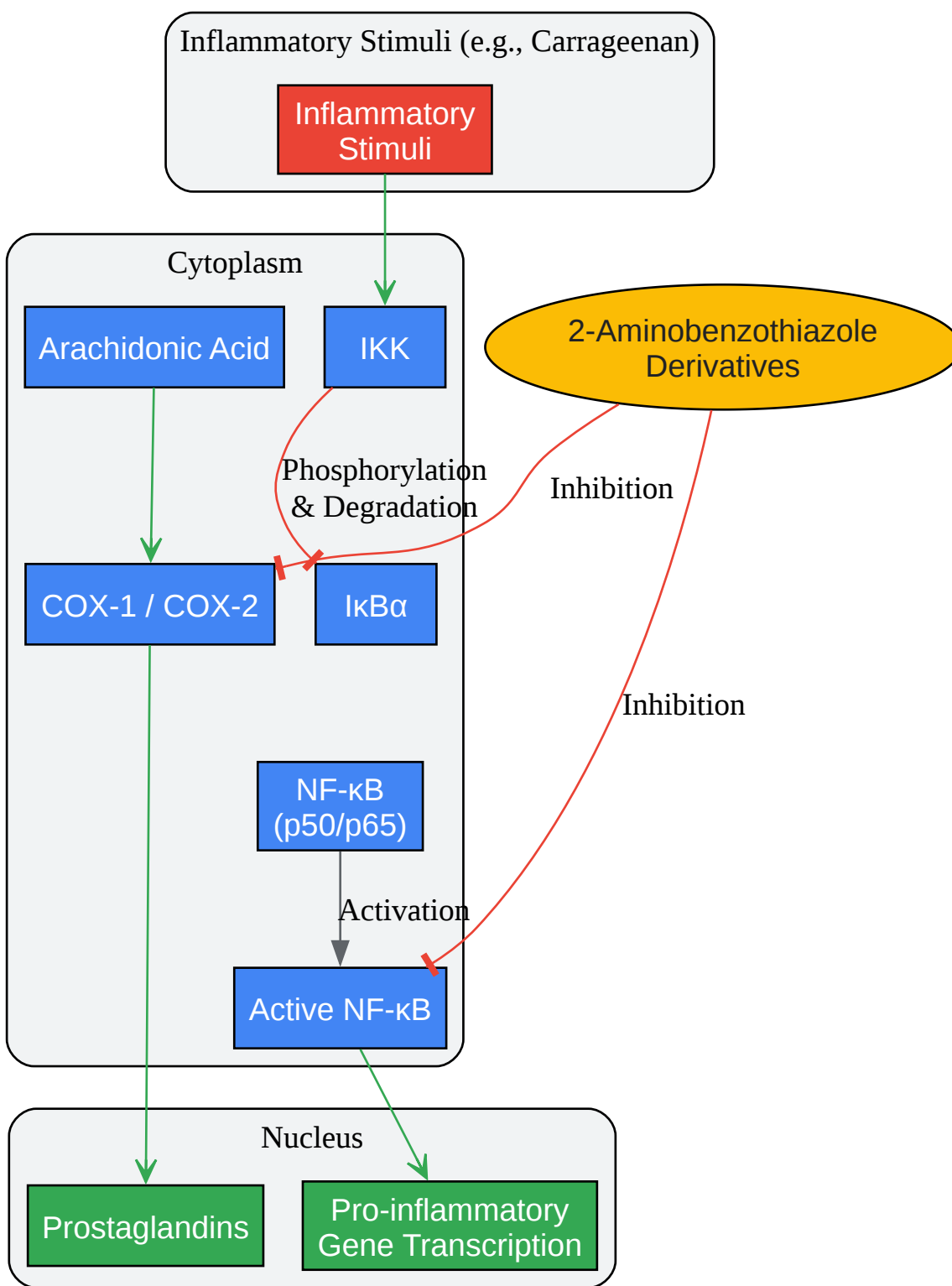
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General experimental workflow for the evaluation of **2-Amino-6-methylbenzothiazole** derivatives.



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Simplified signaling pathways targeted by 2-aminobenzothiazole derivatives in cancer.



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Key anti-inflammatory signaling pathways modulated by 2-aminobenzothiazole derivatives.

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